phosphanium chloride CAS No. 89840-95-9](/img/structure/B14386993.png)
[(3,7-Dichloroquinolin-8-yl)methyl](triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 3rd and 7th positions, and a triphenylphosphanium chloride group attached to the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)methylphosphanium chloride typically involves the reaction of 3,7-dichloroquinoline with triphenylphosphine in the presence of a suitable halogenating agent The reaction is carried out under controlled conditions to ensure the selective formation of the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent. Studies have demonstrated its activity against various bacterial and protozoal pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methylphosphanium chloride involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the function of essential enzymes in the pathogens, leading to their death. In anticancer research, it is believed to interfere with cellular signaling pathways, inhibiting the proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.
Dihydroquinoline derivatives: Reduced forms of quinoline with distinct chemical properties.
Uniqueness
(3,7-Dichloroquinolin-8-yl)methylphosphanium chloride stands out due to its unique combination of a quinoline ring with a triphenylphosphanium chloride group This structural feature imparts specific chemical and biological properties that are not observed in other quinoline derivatives
Propiedades
Número CAS |
89840-95-9 |
|---|---|
Fórmula molecular |
C28H21Cl3NP |
Peso molecular |
508.8 g/mol |
Nombre IUPAC |
(3,7-dichloroquinolin-8-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H21Cl2NP.ClH/c29-22-18-21-16-17-27(30)26(28(21)31-19-22)20-32(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Clave InChI |
UHHDAQUUGFYDSD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=C(C=CC3=CC(=CN=C32)Cl)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



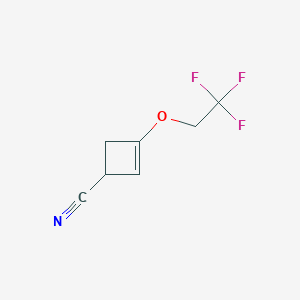

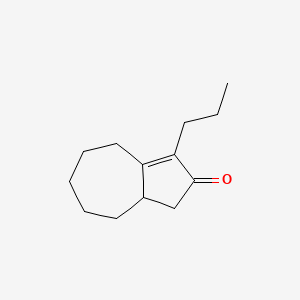
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
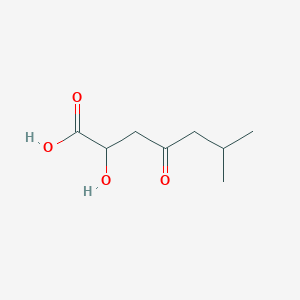
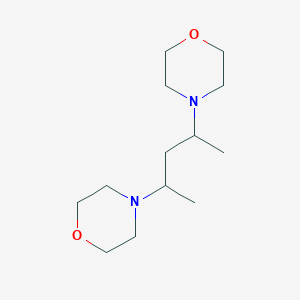
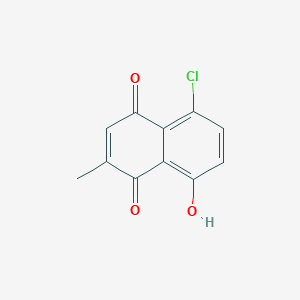

![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)

